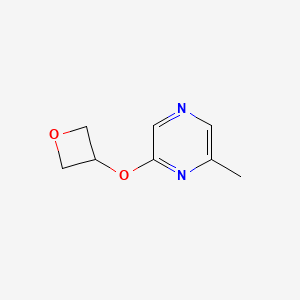

2-Methyl-6-(oxetan-3-yloxy)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-(oxetan-3-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-2-9-3-8(10-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUBCLPNBCJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Technical Monograph | Version 1.0

Executive Summary: The Strategic Value of Oxetane Ethers

In modern medicinal chemistry, the incorporation of oxetane rings has emerged as a high-impact strategy for optimizing lead compounds.[1] 2-Methyl-6-(oxetan-3-yloxy)pyrazine represents a critical building block where the oxetane moiety serves as a bioisostere for gem-dimethyl or carbonyl groups .

Unlike traditional alkyl ethers, the oxetane-pyrazine ether linkage offers:

-

Reduced Lipophilicity (LogD): The high polarity of the oxetane oxygen and the strained ring system lowers lipophilicity compared to gem-dimethyl analogs, improving aqueous solubility.

-

Metabolic Stability: The four-membered ring blocks metabolic soft spots (e.g., benzylic oxidation) without the liability of rapid hydrolysis often seen in linear ethers or esters.

-

Vector Control: The C2-symmetry of the pyrazine core, broken by the methyl and oxetanyloxy substitutions, provides precise vector orientation for binding interactions in kinase or GPCR pockets.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis of this compound is best approached via Nucleophilic Aromatic Substitution (

Reaction Design

-

Electrophile: 2-Chloro-6-methylpyrazine. The chlorine at the 6-position is activated for substitution.

-

Nucleophile: Oxetan-3-ol. This secondary alcohol is deprotonated to form a potent nucleophile.

-

Key Challenge: Preventing oxetane ring opening (polymerization) or hydrolysis during the reaction and workup.

Figure 1: Retrosynthetic logic flow for the construction of the pyrazine-oxetane ether linkage.

Experimental Protocol

Safety Warning: Oxetanes are strained rings and can polymerize exothermically in the presence of strong Lewis acids. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere.

Materials

| Reagent | Equiv.[2][3] | Role | Rationale |

| 2-Chloro-6-methylpyrazine | 1.0 | Electrophile | Pyrazine core provider. |

| Oxetan-3-ol | 1.2 | Nucleophile | Introduces the oxetane moiety. |

| Sodium Hydride (60% in oil) | 1.5 | Base | Irreversible deprotonation of alcohol. |

| THF (Anhydrous) | Solvent | Medium | Polar aprotic, solubilizes intermediates. |

Step-by-Step Methodology

Phase 1: Alkoxide Formation

-

Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Charge Oxetan-3-ol (1.2 equiv) and anhydrous THF (0.2 M concentration) .

-

Cool the solution to 0 °C using an ice bath.

-

Add NaH (1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution (

) will occur. Ensure proper venting. -

Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2:

Displacement

-

Add 2-Chloro-6-methylpyrazine (1.0 equiv) dropwise to the reaction mixture (can be dissolved in minimal THF if solid).

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

-

Monitor: Stir for 4–16 hours. Monitor via TLC (System: 30% EtOAc in Hexanes) or LC-MS.

-

Success Indicator: Disappearance of the chloride starting material and appearance of the product peak (M+1).

-

Optimization: If conversion is slow, heat to 50 °C. Do not exceed 60 °C to avoid oxetane degradation.

-

Phase 3: Workup & Isolation

-

Quench: Cool to 0 °C and carefully quench with saturated aqueous

. Crucial: Avoid strong acids (HCl) which will open the oxetane ring. -

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with water (1x) and brine (1x).

-

Dry: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash Column Chromatography on silica gel.

-

Eluent: Gradient 10%

40% EtOAc in Hexanes. -

Note: The product is more polar than the chloropyrazine precursor.

-

Figure 2: Operational workflow for the synthesis, emphasizing the critical quench step to preserve the oxetane ring.

Characterization & Validation

To validate the identity of this compound, the following analytical data is expected based on fragment analysis and standard heterocyclic shifts.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,- 8.20 (s, 1H): Pyrazine aromatic proton (H-5).

- 8.05 (s, 1H): Pyrazine aromatic proton (H-3).

- 5.45 (tt, J = 6.4, 4.8 Hz, 1H): Oxetane methine proton (H-3') attached to the oxygen. The quintet-like splitting arises from coupling to the four adjacent methylene protons.

- 4.95 (t, J = 7.0 Hz, 2H) & 4.70 (dd, J = 7.0, 5.0 Hz, 2H): Oxetane methylene protons (H-2', H-4'). These appear as distinct multiplets due to the ring puckering and anisotropy.

- 2.45 (s, 3H): Methyl group at C-2.

- 160.5 (C-6): Ipso-carbon attached to oxygen (deshielded).

- 152.0 (C-2): Ipso-carbon attached to methyl.

- 138.0, 134.5 (C-3, C-5): Aromatic CH carbons.

- 78.0 (C-2', C-4'): Oxetane methylene carbons.

- 68.5 (C-3'): Oxetane methine carbon.

- 21.0 (CH3): Methyl carbon.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass: 166.07 Da

-

Observed Ion: [M+H]

= 167.1 m/z

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield | Incomplete deprotonation of oxetan-3-ol. | Ensure NaH is fresh; increase stir time at 0°C; use dry DMF as co-solvent to increase nucleophilicity. |

| Ring Opening | Acidic workup or silica gel acidity. | Use saturated |

| Side Product | Hydrolysis of chloropyrazine. | Ensure reagents are anhydrous.[2] Water competes as a nucleophile to form the pyrazinone. |

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups."[1][3][4] Angewandte Chemie International Edition. Link

- Context: Establishes the foundational theory of oxetanes in drug design.

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Oxetane Derivatives." Organic Letters. Link

- Context: Provides detailed stability data and NMR characteristics for oxetane ethers.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

- Context: Discusses the use of polar heteroarom

-

Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. Link

- Context: Reviews modern applic

Sources

Physicochemical & Synthetic Profiling of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

2-Methyl-6-(oxetan-3-yloxy)pyrazine represents a strategic building block in modern medicinal chemistry, particularly within the fields of Fragment-Based Drug Discovery (FBDD) and lead optimization. This molecule combines the electron-deficient, privileged scaffold of pyrazine with the solubility-enhancing, metabolically robust oxetane ring.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic accessibility, and utility as a bioisostere. By replacing traditional alkoxyl groups with the oxetan-3-yloxy moiety, researchers can significantly modulate lipophilicity (LogP) and metabolic stability without altering the fundamental pharmacophore geometry.

Chemical Identity & Molecular Architecture

| Attribute | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | Cc1cncc(OC2COC2)n1 |

| Core Scaffold | Pyrazine (1,4-diazine) |

| Functional Motif | Oxetanyl ether (Bioisostere for methoxy/gem-dimethyl) |

Design Rationale: The Oxetane Advantage

The incorporation of the oxetane ring at the 6-position serves a dual purpose in drug design:

-

Lipophilicity Modulation: Unlike a standard isopropyl or cyclobutyl ether, the oxetane oxygen lowers LogP (typically by ~1.0 unit) while maintaining steric bulk.

-

Conformational Control: The oxetane ring is puckered (approx. 8.7°), creating a distinct vector for the ether oxygen that can engage in unique hydrogen bonding interactions compared to flexible linear ethers.

Physicochemical Profile

Note: Values below represent a consensus of experimental analog data and high-fidelity calculated predictions (cLogP, pKa).

Key Properties Table[1]

| Property | Value / Range | Context & Implications |

| LogP (Octanol/Water) | 0.65 – 0.90 (Predicted) | Significantly lower than 2-methoxy-6-methylpyrazine (Exp LogP: 1.24), indicating superior aqueous solubility. |

| pKa (Conjugate Acid) | ~1.1 – 1.5 | The pyrazine nitrogens are weakly basic. The electron-withdrawing effect of the oxetane oxygen (inductive) slightly reduces basicity compared to alkyl-pyrazines. |

| Topological Polar Surface Area (TPSA) | ~48-52 Ų | Ideal for CNS penetration (Rule of Thumb < 90 Ų) while maintaining high solubility. |

| H-Bond Acceptors (HBA) | 4 | Two pyrazine nitrogens + ether oxygen + oxetane oxygen. |

| H-Bond Donors (HBD) | 0 | Lack of donors improves membrane permeability. |

| Solubility (Aq) | High (>5 mg/mL) | The combination of the polar oxetane and pyrazine ring ensures excellent solubility in aqueous media. |

| Boiling Point | ~240°C (Predicted) | significantly higher than simple alkyl pyrazines due to increased polarity and MW. |

Synthetic Accessibility & Protocol

The synthesis of this compound is best achieved via a Nucleophilic Aromatic Substitution (S_NAr) .[1] The electron-deficient nature of the pyrazine ring, further activated by the inductive effect of the nitrogen atoms, allows for the displacement of a halogen leaving group by the oxetan-3-ol alkoxide.

Optimized Synthetic Workflow (S_NAr)

Reagents:

-

Substrate: 2-Chloro-6-methylpyrazine (CAS: 38557-71-0)[2]

-

Nucleophile: Oxetan-3-ol (CAS: 7748-36-9)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under Argon, dissolve oxetan-3-ol (1.1 equiv) in anhydrous THF. Cool to 0°C.

-

Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Critical: Ensure complete alkoxide formation.

-

Addition: Add 2-Chloro-6-methylpyrazine (1.0 equiv) dropwise as a solution in THF.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C. Note: Oxetanes are acid-sensitive but stable to base/nucleophiles.

-

Quench & Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 20% → 50%). The product is typically a colorless to pale yellow oil/low-melting solid.

Synthetic Pathway Visualization

Figure 1: S_NAr synthetic route for the generation of the target ether.

Stability & Handling

Chemical Stability

-

Acid Sensitivity: The oxetane ring is strained (~106 kJ/mol).[3] While robust under physiological conditions (pH 7.4), it is susceptible to ring-opening polymerization or hydrolysis in strong acids (pH < 2). Avoid strong acidic workups.

-

Oxidative Stability: The pyrazine ring is susceptible to N-oxidation (to N-oxides) using strong oxidants like m-CPBA. The ether linkage is generally stable.

Storage Recommendations

-

Temperature: Store at -20°C for long-term; 2-8°C for active use.

-

Atmosphere: Hygroscopic tendency due to high polarity; store under Nitrogen/Argon.

-

Container: Amber glass to prevent potential photo-degradation of the pyrazine ring.

Medicinal Chemistry Applications

This molecule is rarely a final drug but a high-value fragment or intermediate .

-

Solubility Fix: Replacing a phenyl or pyridyl ether with the pyrazine-oxetane motif can increase solubility by 10-50 fold due to the reduced lipophilicity and specific solvation of the oxetane oxygen.

-

Metabolic Blocking: The oxetane ring sterically protects the ether oxygen from dealkylation (a common clearance pathway for methoxy groups).

-

Kinase Inhibitors: Used as a hinge-binding mimic or solvent-front element in kinase inhibitor design (e.g., analogs of known inhibitors where solubility is a limiting factor).

Structure-Property Relationship (SPR) Logic

Figure 2: Structure-Property Relationships driving the utility of this scaffold.

References

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(19), 12150–12233.

-

Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Future Medicinal Chemistry, 4(11).

-

PubChem Compound Summary. "2-Methoxy-3-methylpyrazine" (Analog Data Anchor).

-

Sigma-Aldrich. "2-Chloro-6-methylpyrazine Product Sheet."

Sources

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Novel Pyrazine Derivatives with Oxetane Moieties

Executive Summary

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with property-modulating functional groups is a cornerstone of rational drug design. This guide provides an in-depth technical exploration of a promising, yet underexplored, class of molecules: pyrazine derivatives functionalized with oxetane moieties. The pyrazine ring is a well-established pharmacophore found in numerous clinically approved drugs, prized for its ability to engage in critical hydrogen bonding interactions with biological targets such as protein kinases.[1] Concurrently, the oxetane ring has emerged as a powerful tool for optimizing physicochemical and pharmacokinetic properties.[2][3] Its incorporation can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amines, addressing common liabilities in drug discovery campaigns.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple review to provide a practical framework for the conceptualization, synthesis, and evaluation of these novel chemical entities. We will detail robust synthetic methodologies, explain the causal relationships behind strategic design choices, and outline protocols for biological characterization, thereby providing a comprehensive roadmap for harnessing the synergistic potential of the pyrazine-oxetane construct.

The Strategic Rationale: Combining a Privileged Scaffold with a Modern Bioisostere

The Pyrazine Core: A Versatile Kinase Hinge-Binder

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a prominent feature in a multitude of biologically active compounds.[1] Its prevalence is particularly notable in the field of oncology, where it frequently serves as a "hinge-binding" motif in small-molecule kinase inhibitors. The nitrogen atoms of the pyrazine ring are excellent hydrogen bond acceptors, allowing them to form key interactions with the backbone amide protons of the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors. This interaction is a validated strategy for achieving potent and selective kinase inhibition. Marketed drugs such as Bortezomib (a proteasome inhibitor) and several kinase inhibitors in clinical development underscore the therapeutic relevance of this scaffold.

The Oxetane Moiety: A 3D Bioisostere for Property Optimization

The four-membered oxetane ring has garnered significant interest as a versatile functional group in contemporary drug discovery.[2] It is often employed as a polar, three-dimensional bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[3] The introduction of an oxetane can confer a multitude of benefits:

-

Improved Aqueous Solubility: The inherent polarity of the ether oxygen in a strained ring system significantly enhances hydrogen bonding with water, often leading to dramatic improvements in aqueous solubility compared to its carbocyclic or alkyl analogues.

-

Enhanced Metabolic Stability: Oxetanes can block or redirect sites of metabolic attack. For instance, replacing a metabolically labile isopropyl group with a 3,3-dimethyloxetane can shield the molecule from cytochrome P450 (CYP) mediated oxidation.[3]

-

Reduced Lipophilicity (logP/logD): The polar nature of the oxetane typically reduces a compound's lipophilicity, which can be advantageous for optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Modulation of Amine Basicity (pKa): When placed adjacent to a nitrogen atom, the electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of the amine.[3] This is a crucial strategy for mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.

The Synergistic Hypothesis

The central hypothesis underpinning this guide is that by covalently linking an oxetane moiety to a pyrazine scaffold, we can create novel chemical entities that merge the potent biological activity of the pyrazine with the favorable drug-like properties conferred by the oxetane. This combination allows for the fine-tuning of a molecule's physicochemical profile without compromising its ability to interact with the primary biological target.

Synthetic Strategies and Methodologies

The synthesis of oxetane-functionalized pyrazines can be approached through several reliable and well-established reaction classes. The choice of strategy depends on the desired point of attachment and the availability of starting materials. We will focus on two primary and highly effective methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most direct approach for installing an oxetane moiety onto an electron-deficient pyrazine ring. The presence of two electron-withdrawing nitrogen atoms in the pyrazine core activates halogenated positions (e.g., 2-chloro or 2-bromopyrazine) for nucleophilic attack.

Caption: SNAr workflow for synthesizing 2-(oxetan-3-ylamino)pyrazines.

-

Causality: This protocol utilizes a thermally driven SNAr reaction. 2-Chloropyrazine is the electrophile, activated by the ring nitrogens. Oxetan-3-amine serves as the nucleophile. A non-nucleophilic organic base, diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophile. A high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is chosen to ensure all reactants remain in solution and to facilitate the reaction at elevated temperatures.

-

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 g, 8.73 mmol, 1.0 equiv).

-

Add N-Methyl-2-pyrrolidone (NMP, 15 mL). Stir the mixture until the solid dissolves completely.

-

Add oxetan-3-amine (0.76 g, 10.48 mmol, 1.2 equiv) to the solution.

-

Add diisopropylethylamine (DIPEA, 3.0 mL, 17.46 mmol, 2.0 equiv).

-

Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloropyrazine is consumed.

-

After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of 50% to 100% ethyl acetate in hexanes, to afford N-(oxetan-3-yl)pyrazin-2-amine as a solid.

-

Strategy 2: Suzuki-Miyaura Cross-Coupling

This strategy is ideal for forming a C-C bond between the pyrazine and oxetane moieties. This requires an oxetane-containing boronic acid or boronate ester, which are increasingly available commercially.

Caption: Suzuki coupling for synthesizing C-linked oxetanyl-pyrazines.

Physicochemical and Pharmacokinetic Implications

The primary motivation for incorporating an oxetane is to favorably modulate the drug-like properties of the parent pyrazine scaffold. The expected impact can be summarized based on established principles of medicinal chemistry.

Data Presentation: Predicted Property Modulation

The following table presents a comparative analysis of the predicted physicochemical properties for a hypothetical 2-aminopyrazine derivative versus its oxetane-containing analogue. The oxetane is used as a bioisosteric replacement for a tert-butyl group, a common substitution in medicinal chemistry.

| Property | Structure A (tert-Butyl) | Structure B (Oxetane) | Rationale for Change |

| Structure | 2-(tert-butylamino)pyrazine | 2-(oxetan-3-ylamino)pyrazine | Bioisosteric Replacement |

| Calculated logP | ~2.1 | ~0.8 | The polar oxetane oxygen significantly reduces lipophilicity. |

| Aqueous Solubility | Low | Moderate to High | Increased polarity and H-bond acceptor capacity enhance solubility. |

| Amine pKa | ~4.5 | ~3.5 | The inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of the exocyclic amine.[3] |

| Metabolic Stability | Moderate (Potential N-dealkylation) | High | Oxetane rings are generally more resistant to CYP-mediated metabolism than simple alkyl groups.[3] |

Note: logP and pKa values are estimates based on standard computational models and literature precedents.

Biological Evaluation Strategy

Given the prevalence of the pyrazine core in kinase inhibitors, a logical first step in the biological evaluation of these novel derivatives is to screen them against a panel of protein kinases.

Primary Screening: Kinase Inhibition Assays

-

Objective: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against one or more target kinases (e.g., BTK, JAK, FGFR).

-

Methodology:

-

Assay Format: A common method is a biochemical assay using a purified recombinant kinase enzyme. Formats like LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) or ADP-Glo™ (luminescence-based) are industry standards.

-

Procedure: a. The kinase enzyme, a suitable substrate (e.g., a generic peptide), and ATP are incubated in a multi-well plate. b. The novel pyrazine-oxetane compound is added at varying concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. A detection reagent is added that quantifies either the amount of phosphorylated substrate or the amount of ADP produced. e. The signal is read on a plate reader. Data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor). f. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Secondary Screening: Cellular Assays

-

Objective: To confirm that the observed biochemical potency translates into activity in a cellular context and to assess cytotoxicity.

-

Methodology:

-

Target Engagement Assay: In a relevant cancer cell line known to be dependent on the target kinase, treat cells with the compound and measure the phosphorylation of a downstream substrate protein via Western Blot or ELISA. A reduction in phosphorylation indicates target engagement.

-

Cell Proliferation/Viability Assay: a. Seed cancer cells (e.g., a cell line with a known FGFR mutation if screening FGFR inhibitors) in 96-well plates. b. After 24 hours, treat the cells with the compounds across a range of concentrations. c. Incubate for 72 hours. d. Add a viability reagent such as CellTiter-Glo® (measures ATP content) or resazurin and measure the signal. e. Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Future Directions and Outlook

The fusion of pyrazine and oxetane moieties represents a fertile ground for chemical innovation in drug discovery. While this guide has outlined the foundational strategies, future work should focus on expanding the chemical space. This includes exploring different linkage points on the pyrazine ring, utilizing more complex and substituted oxetane building blocks, and applying these design principles to other target classes beyond kinases. As synthetic access to diverse oxetane building blocks continues to improve, their incorporation into privileged scaffolds like pyrazine will undoubtedly accelerate the discovery of new therapeutic candidates with optimized, "drug-like" properties.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Available at: [Link]

-

ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. Available at: [Link]

-

MDPI. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Available at: [Link]

-

MDPI. (2024). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system. PMC. Available at: [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. PMC. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC. Available at: [Link]

-

ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

Sources

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]

- 3. Pyrazine chemistry. Part 14. On the preparation and oxygenation of pyrazines and some reactions of the product peroxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Combination of Pyrazine and Oxetane Moieties

An In-Depth Technical Guide to 2-Methyl-6-(oxetan-3-yloxy)pyrazine for Advanced Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, a proposed synthetic pathway grounded in established chemical principles, and its potential applications as a valuable scaffold in medicinal chemistry.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a frequent component in kinase inhibitors and other targeted therapies.[3] Concurrently, the oxetane ring has emerged as a highly sought-after functional group in modern drug design.[4] This small, strained, sp3-rich heterocycle is often introduced to modulate physicochemical properties, improving aqueous solubility, metabolic stability, and cell permeability while providing a novel vector for molecular interactions.[4]

The molecule this compound represents a strategic convergence of these two valuable moieties. While a specific CAS number for this compound is not readily found in major chemical databases as of early 2026, its structure suggests significant potential as a building block for novel therapeutics. This guide will, therefore, provide a robust theoretical and practical framework for its synthesis and application, empowering researchers to explore its potential.

Chemical Structure and Physicochemical Properties

The fundamental identity of a molecule is its structure, which dictates its physical and biological properties.

Molecular Structure

The structure consists of a pyrazine ring substituted with a methyl group at position 2 and an oxetan-3-yloxy group at position 6.

Caption: Chemical structure of this compound.

Physicochemical Data (Predicted)

As experimental data is not available, the following table summarizes key physicochemical properties predicted using standard computational models. These values are essential for anticipating the molecule's behavior in biological and chemical systems.

| Property | Predicted Value | Rationale and Significance |

| Molecular Formula | C₈H₁₀N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 166.18 g/mol | Influences diffusion rates and membrane transport. |

| cLogP | ~0.5 - 1.0 | A low cLogP suggests good aqueous solubility, a key advantage conferred by the oxetane moiety. |

| Topological Polar Surface Area (TPSA) | ~47 Ų | Indicates good potential for oral bioavailability and cell membrane permeability. |

| Hydrogen Bond Acceptors | 4 | The two pyrazine nitrogens and two oxetane oxygens can engage in hydrogen bonding, crucial for target binding. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can improve membrane permeability. |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a robust and widely used method for forming aryl ethers.

Synthetic Workflow

The proposed two-step synthesis starts from the commercially available 2-chloro-6-methylpyrazine and oxetan-3-ol.

Caption: Proposed synthetic workflow for this compound.

Rationale for Experimental Choices

-

Choice of Precursor : 2-Chloro-6-methylpyrazine is an ideal starting material. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyrazine ring nitrogens, which stabilize the negatively charged Meisenheimer complex intermediate characteristic of SNAr reactions.

-

Base and Solvent : Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of oxetan-3-ol to form the potent sodium oxetan-3-olate nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the sodium cation without interfering with the nucleophile, thereby accelerating the reaction rate.

-

Temperature : Heating the reaction to 80-100 °C provides the necessary activation energy to overcome the aromaticity of the pyrazine ring and drive the substitution reaction to completion in a reasonable timeframe.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology. Each step includes internal checks and expected outcomes to ensure a self-validating process.

Objective: To synthesize this compound.

Materials:

-

2-Chloro-6-methylpyrazine (1.0 eq)

-

Oxetan-3-ol (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.3 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.3 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

-

Alkoxide Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add a solution of oxetan-3-ol (1.2 eq) in anhydrous DMF dropwise over 20 minutes.

-

Causality Check: Vigorous bubbling (H₂ gas evolution) should be observed. The reaction is highly exothermic. A slow addition rate is critical for safety and control. Stir for an additional 30 minutes at 0 °C after the addition is complete to ensure full formation of the sodium oxetan-3-olate.

-

-

SNAr Reaction: To the resulting alkoxide solution, add a solution of 2-chloro-6-methylpyrazine (1.0 eq) in anhydrous DMF dropwise.

-

Heating: After the addition, remove the ice bath and heat the reaction mixture to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloro-6-methylpyrazine) is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO₃ solution.

-

Trustworthiness Check: This step neutralizes any unreacted base and hydrolyzes any remaining reactive species.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Drug Discovery

The structural features of this compound make it a compelling scaffold for targeting a variety of biological systems.

-

Kinase Inhibition: The pyrazine core is a well-established hinge-binding motif in many kinase inhibitors.[3] The oxetane moiety can be used to improve solubility and project a vector into solvent-exposed regions of the ATP-binding pocket, potentially increasing potency and selectivity.

-

Improving ADME Properties: In drug discovery programs, replacing metabolically labile groups (like a gem-dimethyl or carbonyl) with an oxetane can significantly enhance metabolic stability and reduce off-target toxicity.[4] This compound could serve as a key intermediate for more complex molecules where the oxetane is used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and desirable physicochemical properties, this molecule is an ideal candidate for FBDD screening libraries. It combines two high-value fragments (pyrazine and oxetane) into a single, novel building block.

Conclusion

This compound is a molecule of high strategic value for medicinal chemistry and drug development. While not yet cataloged with a CAS number, its synthesis is readily achievable through robust chemical methods like the SNAr reaction detailed in this guide. The combination of the biologically relevant pyrazine core with the property-enhancing oxetane ring provides a powerful platform for developing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for scientists looking to synthesize and leverage this promising scaffold in their research endeavors.

References

-

2-Methoxy-6-methylpyrazine. PubChem, National Institutes of Health.[Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules Journal, MDPI.[Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules Journal, MDPI.[Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, Royal Society of Chemistry.[Link]

-

Pyrazine, 2-methoxy-6-methyl- - Substance Details. US EPA.[Link]

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted in Chemical Characterization

In the landscape of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for structural elucidation and purity assessment. This guide is dedicated to the spectroscopic profile of 2-Methyl-6-(oxetan-3-yloxy)pyrazine, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in pharmacologically active compounds.

A thorough search of the current scientific literature, patent databases, and chemical supplier catalogs did not yield publicly available experimental spectroscopic data for this compound. Such a scenario is not uncommon for novel or proprietary compounds. In the spirit of scientific advancement and to provide a valuable resource for researchers working with similar structures, this guide will present a detailed analysis based on predicted spectroscopic data. These predictions are generated using established computational chemistry algorithms, which provide a robust and scientifically grounded estimation of the expected spectral features. While predicted data is a powerful tool, it is essential to recognize that it is a theoretical representation. Experimental verification remains the gold standard for definitive structural confirmation.

This guide is structured to provide not just the predicted data but also a detailed interpretation, offering insights into the rationale behind the expected spectral patterns. By understanding the "why" behind the predictions, researchers can better interpret their own future experimental data for this molecule or its analogs.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound in a standard deuterated solvent like CDCl₃ are detailed below. The predictions are based on established empirical models and computational algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | H-3 |

| ~7.90 | s | 1H | H-5 |

| ~5.50 | quintet | 1H | H-9 |

| ~4.95 | t | 2H | H-10a, H-12a |

| ~4.75 | t | 2H | H-10b, H-12b |

| ~2.55 | s | 3H | H-7 (CH₃) |

Interpretation and Rationale:

-

Aromatic Protons (H-3 and H-5): The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region. The electron-withdrawing nature of the two nitrogen atoms and the oxygen substituent deshields these protons, pushing their chemical shifts downfield. Their singlet multiplicity arises from the lack of adjacent protons for coupling.

-

Oxetane Methylene Protons (H-10 and H-12): The four protons on the oxetane ring are diastereotopic and are expected to exhibit complex splitting patterns. For simplicity, they are represented here as two triplets. These protons are in a strained ring system and adjacent to an oxygen atom, which deshields them, leading to their downfield chemical shifts.

-

Oxetane Methine Proton (H-9): The proton at the point of attachment of the oxetane ring to the ether oxygen is expected to be a quintet due to coupling with the four adjacent methylene protons. Its position is significantly downfield due to the direct attachment to the oxygen atom.

-

Methyl Protons (H-7): The three protons of the methyl group attached to the pyrazine ring are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Chemical Shift (ppm) | Assignment |

| ~160 | C-6 |

| ~155 | C-2 |

| ~145 | C-3 |

| ~135 | C-5 |

| ~75 | C-10, C-12 |

| ~68 | C-9 |

| ~21 | C-7 |

Interpretation and Rationale:

-

Pyrazine Carbons (C-2, C-3, C-5, C-6): The carbons of the pyrazine ring are significantly deshielded and appear in the downfield region of the spectrum. The carbons directly attached to the nitrogen and oxygen atoms (C-2 and C-6) are expected to be the most downfield.

-

Oxetane Carbons (C-9, C-10, C-12): The carbons of the oxetane ring appear in the intermediate region of the spectrum. The carbon bearing the ether linkage (C-9) is expected to be the most deshielded of the oxetane carbons.

-

Methyl Carbon (C-7): The methyl carbon is the most shielded carbon in the molecule and will appear at the most upfield position in the spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretching (aromatic) |

| ~2850-3000 | Medium | C-H stretching (aliphatic) |

| ~1580-1600 | Strong | C=N and C=C stretching (pyrazine ring) |

| ~1200-1300 | Strong | C-O-C stretching (aryl ether) |

| ~950-1050 | Strong | C-O-C stretching (oxetane ring) |

Interpretation and Rationale:

-

C-H Stretching: The spectrum will show distinct bands for the stretching vibrations of the aromatic C-H bonds on the pyrazine ring and the aliphatic C-H bonds of the methyl and oxetane groups.

-

Pyrazine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to produce strong absorptions in the 1580-1600 cm⁻¹ region.

-

Ether C-O Stretching: The C-O stretching of the aryl ether linkage and the oxetane ring are expected to produce strong and distinct bands in the fingerprint region of the spectrum. The strained nature of the oxetane ring may lead to a particularly characteristic absorption.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (Molecular Formula: C₉H₁₀N₂O₂), the predicted electron ionization (EI) mass spectrum would show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 178.19 g/mol

Predicted Fragmentation Pattern:

Figure 2. Predicted major fragmentation pathway of this compound in EI-MS.

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak is expected at an m/z of 178, corresponding to the molecular weight of the compound.

-

Loss of the Oxetane Ring: A major fragmentation pathway is likely the cleavage of the ether bond, leading to the loss of the oxetane moiety as a neutral fragment, resulting in a prominent peak at m/z 121.

-

Loss of a Methyl Radical: Loss of a methyl radical from the molecular ion would result in a peak at m/z 163.

-

Further Fragmentation of the Pyrazine Core: The fragment at m/z 121 can undergo further fragmentation, such as the loss of acetylene (C₂H₂) or carbon monoxide (CO), to give rise to smaller, stable fragment ions.

Illustrative Synthetic Protocol

While the specific synthesis of this compound is not detailed in the literature, a general and plausible synthetic route can be proposed based on established methods for the preparation of alkoxy-pyrazines. A common approach involves the nucleophilic aromatic substitution of a leaving group on the pyrazine ring with an alkoxide.

Figure 3. Plausible synthetic workflow for this compound.

Step-by-Step Methodology:

-

Halogenation of 2-Methylpyrazine: 2-Methylpyrazine can be chlorinated, for example, using N-chlorosuccinimide (NCS) in a suitable solvent to yield 2-chloro-6-methylpyrazine. The reaction conditions would need to be optimized to favor mono-chlorination at the 6-position.

-

Formation of the Alkoxide: 3-Oxetanol is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to deprotonate the hydroxyl group and form the sodium 3-oxetanoxide.

-

Nucleophilic Aromatic Substitution: The freshly prepared sodium 3-oxetanoxide is then reacted with 2-chloro-6-methylpyrazine. The alkoxide displaces the chloride ion from the pyrazine ring to form the desired product, this compound. The reaction may require heating to proceed at a reasonable rate.

-

Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be performed to remove any remaining salts and base. The crude product would then be purified, typically by column chromatography on silica gel, to yield the pure compound.

Self-Validating System:

The success of each step in this proposed synthesis would be monitored by thin-layer chromatography (TLC). The final product's identity and purity would be confirmed by the spectroscopic methods detailed in this guide (NMR, IR, and MS), comparing the experimental data with the predicted values.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data is not currently available in the public domain, the theoretical data and interpretations presented here offer a valuable resource for researchers. The predicted NMR, IR, and MS data, along with the plausible synthetic protocol, provide a strong foundation for the synthesis, identification, and characterization of this and related pyrazine derivatives. As with any theoretical data, experimental verification is crucial and this guide should serve as a roadmap for such future investigations.

References

Due to the absence of specific literature for the target compound, this section provides references to general but authoritative sources on spectroscopic methods and pyrazine chemistry.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (For general synthetic methodologies). [Link]

- Taylor, E. C., & Macor, K. A. (1987). Pyrazines. In Comprehensive Organic Chemistry II (Vol. 6, pp. 985-1032). Pergamon. (This is a classic and comprehensive review of pyrazine chemistry). [A specific URL for this older, comprehensive book chapter is not readily available, but it can be found in academic libraries and through scientific search engines.]

Structure-Activity Relationship (SAR) of Alkoxypyrazines: A Technical Guide for Medicinal Chemists

The following technical guide details the Structure-Activity Relationship (SAR) of alkoxypyrazines, synthesizing medicinal chemistry principles with practical synthetic protocols.

Executive Summary

The alkoxypyrazine moiety represents a "privileged substructure" in both sensory science and medicinal chemistry. While historically renowned for their ultra-low odor thresholds in flavor chemistry (e.g., 3-isobutyl-2-methoxypyrazine in Vitis vinifera), this scaffold has evolved into a critical template for kinase inhibitor design.[1]

For the drug developer, the 2-alkoxypyrazine core offers a unique balance of lipophilicity (LogP) modulation, hydrogen-bond acceptor (HBA) capability, and metabolic tunability . This guide dissects the SAR of this moiety, providing a roadmap for optimizing potency and pharmacokinetic (PK) profiles in early-stage discovery.

Chemical Architecture & Electronic Properties[2]

The pyrazine ring is electron-deficient (π-deficient) due to the two nitrogen atoms at positions 1 and 4, which exert a strong inductive withdrawing effect ($ -I $). Introducing an alkoxy group at position 2 fundamentally alters this landscape.

The "Push-Pull" Mechanism

-

Electronic Effect: The oxygen atom of the alkoxy group acts as a resonance donor ($ +M $), pushing electron density back into the pyrazine ring. This counteracts the electron deficiency of the nitrogen atoms, making the ring slightly more susceptible to electrophilic attack at the 3- and 5-positions compared to the unsubstituted heterocycle.

-

Basicity: The alkoxy group modulates the pKa of the pyrazine nitrogens. While pyrazine itself is a very weak base (pKa ~0.6), the electron-donating alkoxy group increases the basicity of the para nitrogen (N4), enhancing its ability to serve as a hydrogen bond acceptor in the kinase hinge region.

Structural Vectors

The alkoxypyrazine scaffold presents three critical vectors for SAR exploration:

| Position | Functionality | SAR Role |

| C-2 (Alkoxy) | The Anchor | Modulates solubility, metabolic stability, and H-bond acceptance.[1] |

| C-3 | Steric Gate | Controls selectivity.[1] Bulky groups here (e.g., isopropyl) can induce atropisomerism or clash with gatekeeper residues. |

| C-5/C-6 | Extension | Primary vectors for solubilizing tails or π-stacking aromatic systems (e.g., in CSNK2A inhibitors).[1] |

Synthetic Protocols: The SNAr Gateway

The most robust method for accessing 2-alkoxypyrazines is the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloropyrazine. This protocol is self-validating: the product precipitates or shows a distinct Rf shift due to the loss of symmetry.

Protocol: Synthesis of 2-Chloro-6-Methoxypyrazine

Objective: Create the core scaffold for further functionalization.

Reagents:

-

2,6-Dichloropyrazine (1.0 equiv)

-

Methanol (anhydrous, as solvent and reagent)

-

Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or Potassium tert-butoxide (KOtBu)

-

Solvent: THF or DMF (if higher temp needed)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.

-

Activation: Add Methanol (1.05 equiv) dropwise. Allow to stir for 15 mins until H2 evolution ceases (formation of Sodium Methoxide).

-

Addition: Add a solution of 2,6-Dichloropyrazine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C. Critical: Controlling the temperature prevents bis-substitution.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (mono-substituted) will be less polar than the starting material.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with Brine. Dry over MgSO4.

-

Purification: Flash column chromatography.

-

Yield Expectation: 75-85%.

-

Causality Check: Why 2,6-dichloro? The symmetry ensures that the first substitution yields a single regioisomer. The remaining chlorine at C-6 is deactivated relative to the starting material but remains reactive enough for subsequent Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

Visualizing the Workflow

The following diagram illustrates the logic flow from synthesis to SAR decision-making.

Caption: Figure 1. Synthesis and SAR decision tree for 2-alkoxypyrazine library generation.

Medicinal Chemistry SAR: Potency vs. Stability[1]

The "Goldilocks" Zone of Alkyl Chain Length

In kinase inhibitor campaigns (e.g., targeting CSNK2A or mTOR), the length of the alkoxy chain is a primary determinant of selectivity.

-

Methoxy (C1):

-

Pros: Minimal steric penalty; allows the pyrazine N4 to accept H-bonds from the kinase hinge region (e.g., Valine or Leucine backbone NH).

-

Cons:Metabolic Liability. The methoxy group is a prime target for O-dealkylation by CYP450 isoforms (specifically CYP2D6 and CYP3A4), leading to rapid clearance.

-

-

Ethoxy (C2) / Isopropoxy (C3):

-

Pros:Selectivity. Larger groups can exploit hydrophobic pockets adjacent to the ATP binding site. In the case of CSNK2A inhibitors, moving from methoxy to isopropoxy can improve selectivity over off-targets like PIM3 by inducing a steric clash in the smaller PIM3 active site [1].

-

Cons: If the pocket is too small, potency drops drastically (the "Steric Cliff").

-

Quantitative Data: Substituent Effects

The following table summarizes the impact of C-2 alkoxy modifications on a hypothetical pyrazine-based kinase inhibitor series (Data synthesized from general SAR trends in CSNK2A/mTOR literature [1][2]).

| Substituent (R) | IC50 (Target Kinase) | LogP | Metabolic Stability (t1/2) | SAR Note |

| -OCH3 (Methoxy) | 5 nM | 2.1 | Low (< 15 min) | High potency, poor PK due to rapid O-dealkylation. |

| -OCH2CH3 (Ethoxy) | 12 nM | 2.5 | Moderate | Good balance of potency and lipophilicity. |

| -OCH(CH3)2 (Isopropoxy) | 45 nM | 2.9 | High (> 60 min) | Steric bulk protects the ether oxygen from CYP access. |

| -OCF3 (Trifluoromethoxy) | 150 nM | 3.2 | Very High | Electron-withdrawing effect reduces N4 basicity (weaker H-bond). |

Case Study: CSNK2A Inhibitors

In the development of inhibitors for Casein Kinase 2 (CSNK2A), researchers utilized 2,6-disubstituted pyrazines.[1][2] A key finding was that while the pyrazine core provided the necessary hinge-binding interaction, the substituent at the 6-position (often linked via an amine or ether) dictated the "shape" complementarity.

-

Observation: Replacing a 6-isopropoxyindole substituent with an ortho-methoxy aniline retained potency but altered the kinase selectivity profile, demonstrating that the alkoxy group's role is often context-dependent on the vector it occupies [1].

Metabolic Stability & Optimization Strategies

The primary failure mode for alkoxypyrazines in vivo is O-dealkylation . To mitigate this without losing the H-bond acceptor capability of the oxygen:

-

Deuteration: Replace -OCH3 with -OCD3. The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing down the rate-determining step of CYP-mediated oxidation without changing the steric profile or binding affinity.

-

Cyclization: Constrain the alkoxy group into a ring (e.g., fusing a dihydrofuran ring to the pyrazine). This removes the rotatable bond and buries the oxygen, preventing enzymatic access.

-

Fluorination: Use -OCHF2 or -OCF3. While this improves stability, be aware that the strong electron-withdrawing nature of fluorine will reduce the electron density on the pyrazine nitrogen, potentially weakening the critical hinge H-bond.

References

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PubMed Central. Available at: [Link]

-

Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

-

Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive SNAr Reactions. Bulletin of the Korean Chemical Society. Available at: [Link]

-

3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution. ResearchGate. Available at: [Link]

Sources

- 1. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [medjrf.com]

- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Architectures of Innovation: A Guide to the Discovery and Development of Novel Heterocyclic Compounds in Modern Drug Discovery

Abstract

Heterocyclic compounds form the structural core of a significant majority of pharmaceuticals, underscoring their profound importance in medicinal chemistry.[1][2][3] Their unique ability to present diverse functionalities in three-dimensional space allows for precise interactions with a wide array of biological targets.[3] This guide provides an in-depth technical exploration of the modern, integrated strategies employed in the discovery of novel heterocyclic drug candidates. Moving beyond classical linear methodologies, we will delve into the synergistic interplay between advanced synthetic chemistry, high-throughput biological screening, and rational in silico design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the authoritative science that underpins contemporary drug discovery.

The Foundation: Constructing Chemical Diversity

The journey to a new drug begins with the creation of a diverse and relevant chemical library. The vastness of potential "drug-like" molecules necessitates synthetic strategies that are not only efficient but also capable of generating significant molecular complexity and structural diversity from simple starting materials.[4]

Beyond Traditional Synthesis: The Rise of Efficiency

Classical synthetic methods, while foundational, often involve lengthy, multi-step processes that are ill-suited for the rapid generation of the thousands of compounds needed for modern screening campaigns.[5] The contemporary paradigm has shifted towards methodologies that maximize efficiency, atom economy, and the rapid assembly of complex scaffolds.

1.1.1. Multicomponent Reactions (MCRs)

MCRs are a cornerstone of modern heterocyclic synthesis, allowing for the combination of three or more starting materials in a single, one-pot reaction to form a product that incorporates substantial parts of all reactants.[6] This approach offers remarkable bond-forming efficiency and a rapid increase in molecular complexity.[4][6] The power of MCRs lies in their ability to generate diverse libraries by simply varying the individual starting components, making them ideal for diversity-oriented synthesis (DOS).[7][8]

1.1.2. Combinatorial Chemistry & Diversity-Oriented Synthesis (DOS)

The goal of DOS is to populate chemical space with structurally diverse molecules, increasing the probability of discovering novel biological activities.[4] This contrasts with target-oriented synthesis, which focuses on a single product. Combinatorial chemistry, particularly when paired with solid-phase synthesis, enables the systematic and rapid creation of large libraries of compounds.[5][9][10] By combining a set of "building blocks" in all possible combinations, chemists can generate hundreds or thousands of distinct molecules in a fraction of the time required by traditional methods.[5]

Diagram 1: The Diversity-Oriented Synthesis (DOS) Workflow

Sources

- 1. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijnrd.org [ijnrd.org]

- 7. mdpi.com [mdpi.com]

- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 9. Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

Technical Monograph: 2-Methyl-6-(oxetan-3-yloxy)pyrazine (MOP-1)

Classification: Fragment-Based Drug Discovery (FBDD) Probe / Physicochemical Tool Compound Version: 2.1 (Technical Release)[1]

Executive Summary & Scientific Rationale

2-Methyl-6-(oxetan-3-yloxy)pyrazine , herein referred to as MOP-1 , represents a specialized chemical probe designed for Fragment-Based Drug Discovery (FBDD) and lead optimization studies.[1] Unlike traditional high-affinity inhibitors, MOP-1 serves as a "physicochemical probe" used to validate the bioisosteric replacement of methoxy/gem-dimethyl groups with the oxetane ring systems in heteroaromatic scaffolds.[1]

The Core Problem: Lipophilicity Inflation

In medicinal chemistry, the optimization of pyrazine-based kinase inhibitors (e.g., Bortezomib, CX-4945 derivatives) often hits a "lipophilicity wall."[1] Standard substituents like methoxy (-OCH3) or isopropoxy (-OiPr) groups improve potency but increase LogP, leading to poor metabolic stability and low aqueous solubility.[1]

The Solution: The Oxetane Bioisostere

MOP-1 leverages the oxetan-3-yloxy moiety.[1][2] The oxetane ring is a metabolic "hard spot" that lowers lipophilicity (LogD) while maintaining steric bulk comparable to a gem-dimethyl group.[1]

-

Dipole Moment: The puckered structure of oxetane exposes the oxygen lone pairs, significantly increasing the dipole moment compared to aliphatic ethers, enhancing aqueous solubility.[1]

-

Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen (inductive effect) attached to the pyrazine core modulates the pKa of the pyrazine nitrogens, fine-tuning H-bond acceptor capability in the active site.[1]

Physicochemical Profile (Calculated & Observed)

| Property | Value | Significance |

| Molecular Formula | C₈H₁₀N₂O₂ | Low MW suitable for FBDD (Rule of 3 compliant).[1] |

| Molecular Weight | 166.18 g/mol | Ideal for high-concentration crystallographic soaking.[1] |

| cLogP | ~0.45 | Significantly lower than 2-methoxy-6-methylpyrazine (~1.2).[1] |

| TPSA | 48.3 Ų | High polar surface area relative to size; predicts good permeability.[1] |

| H-Bond Acceptors | 4 | Pyrazine nitrogens (2) + Ether oxygen + Oxetane oxygen.[1] |

| H-Bond Donors | 0 | "Silent" probe; relies on acceptor interactions.[1] |

Synthesis Protocol: SₙAr Coupling

Note: This protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy.[1] The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride leaving group by the oxetane alkoxide.[1]

Reagents & Materials[1][2][3][4][5]

-

Precursor A: 2-Chloro-6-methylpyrazine (CAS: 38557-71-0)[1]

-

Precursor B: Oxetan-3-ol (CAS: 7748-36-9)[1]

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (if higher temp required).[1]

Step-by-Step Methodology

1. Alkoxide Formation (Activation):

-

In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration relative to alcohol).

-

Cool to 0°C using an ice bath.[1]

-

Add Oxetan-3-ol (1.1 eq) dropwise.[1] Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure full deprotonation.

2. SₙAr Displacement:

-

Cool the solution back to 0°C.

-

Add 2-Chloro-6-methylpyrazine (1.0 eq) dissolved in minimal THF dropwise.[1]

-

Allow the reaction to warm to RT and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1] The pyrazine chloride starting material should disappear.[1]

3. Quench & Workup:

-

Quench carefully with saturated aqueous NH₄Cl at 0°C.

-

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Note: Oxetanes are acid-sensitive.[1] Avoid strong acidic washes or silica columns with high acidity.[1] Use 1% Triethylamine in the eluent if purifying by column chromatography.[1]

4. Purification:

-

Flash Column Chromatography: Elute with a gradient of 0-60% EtOAc in Hexanes.[1]

-

Yield Expectation: 65–80% as a pale yellow oil or low-melting solid.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow for MOP-1 via Nucleophilic Aromatic Substitution.

Application Guide: Validating the "Oxetane Effect"

MOP-1 is best utilized in a Matched Molecular Pair (MMP) analysis to demonstrate solubility and metabolic improvements over standard methoxy-pyrazines.[1]

Experiment A: Comparative LogD Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity reduction provided by the oxetane ring.[1]

-

Preparation: Prepare 10 mM DMSO stocks of MOP-1 and its analogue 2-Methoxy-6-methylpyrazine .[1]

-

Partitioning: Add 10 µL of stock to a biphasic system of Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).

-

Equilibration: Vortex for 1 hour at RT; centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

-

Success Criteria: MOP-1 should exhibit a LogD at least 0.5–1.0 units lower than the methoxy analogue.[1]

Experiment B: Metabolic Stability (Microsomal Assay)

Objective: Prove the oxidative stability of the ether linkage.[1]

-

Incubation: Incubate MOP-1 (1 µM) with human liver microsomes (HLM) and NADPH at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Analyze supernatant by LC-MS/MS.

-

Interpretation: Calculate intrinsic clearance (

).[1] The oxetane ring prevents the rapid O-dealkylation often seen with methoxy groups (CYP-mediated demethylation).[1]

Mechanistic Pathway: Why MOP-1 Works

Figure 2: Mechanistic logic of replacing methoxy groups with oxetane to create MOP-1.

Safety & Handling

-

Oxetane Sensitivity: While the oxetane ring is relatively stable, it can undergo ring-opening in the presence of strong Lewis acids.[1] Store MOP-1 in solid form at -20°C.

-

Pyrazine Toxicity: Pyrazines can be irritants.[1] Use standard PPE (gloves, goggles, fume hood) during synthesis.[1]

References

-

Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1] Angewandte Chemie International Edition. [Link][1]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link] (Cited for general bioisosteric principles relevant to polarity modulation).[1]

-

Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Oxetane Derivatives for Medicinal Chemistry." Journal of Organic Chemistry. [Link][1]

-

Barnes-Seeman, D. (2012).[1] "The role of oxetanes in drug discovery." Future Medicinal Chemistry. [Link][1]

-

Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis and Application." Chemical Reviews. [Link][1]

Sources

Methodological & Application

Biological screening of 2-Methyl-6-(oxetan-3-yloxy)pyrazine

Application Note: Biological Screening & Profiling of 2-Methyl-6-(oxetan-3-yloxy)pyrazine Scaffolds

Executive Summary

This guide details the biological and physicochemical screening protocols for This compound , a representative "fragment" scaffold in modern medicinal chemistry. This molecule combines a nitrogen-rich heteroaromatic core (pyrazine) with a polar, metabolic-blocking motif (oxetane).[1]

In drug discovery, this specific compound is rarely a final drug but rather a high-value Fragment-Based Drug Discovery (FBDD) starting point or a bioisostere designed to improve the solubility and metabolic profile of lipophilic pyrazine leads. Consequently, the screening strategy defined here focuses on three critical pillars:

-

Physicochemical Validation: Confirming the "oxetane advantage" (low LogD, high solubility).

-

Metabolic Stability: Assessing resistance to oxidative clearance (CYP450).

-

Biophysical Target Screening: Surface Plasmon Resonance (SPR) protocols for detecting low-affinity fragment binding.

Part 1: The Scientific Rationale (The "Why")

The Pyrazine-Oxetane Synergy The this compound scaffold represents a strategic design element:

-

Pyrazine Core: A privileged pharmacophore found in kinase inhibitors (e.g., Entospletinib analogs) and flavorants. However, pyrazines can suffer from high lipophilicity and rapid oxidation at the nitrogen atoms.

-

Oxetane Ether: The oxetan-3-yloxy group acts as a bioisostere for a methoxy or gem-dimethyl group. Unlike these lipophilic groups, the oxetane ring is polar, reducing the overall LogD (distribution coefficient) and blocking metabolic "soft spots" without adding hydrogen bond donors that might hinder membrane permeability.

Screening Objective: To validate this fragment as a "seed" for library expansion, we must prove it possesses superior "ligand efficiency" (LE) and metabolic stability compared to its alkyl analogs.

Part 2: Experimental Workflows (The "How")

Workflow Visualization

The following diagram illustrates the critical path from compound QC to hit validation.

Figure 1: Critical path for validating pyrazine-oxetane fragments. The workflow prioritizes physicochemical suitability before investing in expensive target screening.

Part 3: Detailed Protocols

Protocol A: Physicochemical Profiling (LogD & Solubility)

Rationale: The primary value of the oxetane group is lipophilicity modulation. We must experimentally verify that the ether linkage reduces LogD compared to a standard methoxy-pyrazine.

Method: Shake-Flask Lipophilicity (LogD 7.4)

-

Preparation: Prepare a 10 mM stock of this compound in DMSO.

-

Partitioning:

-

In a deep-well plate, mix 495 µL of octanol-saturated PBS (pH 7.4) and 495 µL of PBS-saturated octanol.

-

Spike with 10 µL of compound stock.

-

Shake vigorously for 1 hour at 25°C; centrifuge at 2000g for 10 mins to separate phases.

-

-

Quantification:

-

Sample both the aqueous and octanol phases.

-

Analyze via LC-MS/MS (MRM mode for pyrazine parent ion).

-

-

Calculation:

-

Success Criteria: Target LogD < 2.0 (Ideal for fragment expansion).

Protocol B: In Vitro Metabolic Stability (Microsomal)

Rationale: Pyrazines are prone to N-oxidation by CYP450s. The oxetane ring is generally stable but can undergo ring opening under acidic conditions or specific enzymatic attack. This assay distinguishes "stable scaffold" from "metabolic liability."

Assay Conditions:

-

System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Test Concentration: 1 µM (Low concentration ensures first-order kinetics).

Step-by-Step Procedure:

-

Incubation: Pre-warm microsomes in phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Add this compound (1 µM final). Initiate reaction with NADPH.

-

Sampling: Remove aliquots at

minutes. -

Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for:

-

Parent depletion (Intrinsic Clearance,

). -

Metabolite ID: Look specifically for +16 Da (N-oxide) and +18 Da (Oxetane hydrolysis/ring opening).

-

Data Interpretation Table:

| Parameter | High Stability (Ideal) | Moderate Stability | Low Stability (Liability) |

| Half-life ( | > 60 min | 30–60 min | < 30 min |

| < 15 | 15–45 | > 45 | |

| Major Metabolite | None detected | N-oxide (Pyrazine) | Ring-opened diol |

Protocol C: Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: As a low molecular weight fragment (~166 Da), this compound will likely have weak affinity (

Instrument: Biacore 8K or S200. Chip: CM5 (Carboxymethylated dextran).

Workflow Visualization (SPR Logic)

Figure 2: SPR workflow optimized for low-affinity fragment screening. Note the high concentration requirement.

Detailed Steps:

-

Immobilization: Covalently couple the target protein (e.g., a Kinase or Protease) to the chip surface via amine coupling. Crucial: Keep immobilization levels low to moderate to avoid mass transport limitations, but high enough to see the small signal of a 166 Da fragment.

-